

Advanced Structure-Activity Relationship (SAR) Profiling of 1,2,4-Triazole Scaffolds

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Compound of Interest

Compound Name:	2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid
CAS No.:	1249613-07-7
Cat. No.:	B571497

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Executive Summary: The Privileged Scaffold

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile, high dipole moment, and rigidity.[1] Unlike its 1,2,3-triazole isomer (often a product of "click" chemistry), the 1,2,4-triazole is historically the cornerstone of antifungal therapeutics (the "azoles") and an emerging pharmacophore in oncology.

This guide dissects the molecular mechanics of the 1,2,4-triazole ring, moving beyond basic descriptions to the causal relationships between specific substitutions and biological efficacy.[2] We focus on two primary therapeutic axes: Lanosterol 14 α -demethylase (CYP51) inhibition (antifungal) and Kinase/Tubulin modulation (anticancer).

Chemical Architecture & Tautomerism

To design effective ligands, one must first understand the dynamic nature of the core ring. The 1,2,4-triazole exists in two dominant tautomeric forms: 1H and 4H.[1]

- 1H-form: Generally more stable in solution.

- 4H-form: Often the biologically active conformer in metal coordination events (e.g., heme binding).

Critical Design Rule: Substitution at the N1 position locks the tautomer, preventing interconversion and fixing the orientation of the N2 and N4 lone pairs. This "locking" is the first step in rational SAR design.

SAR Mechanics: The Causality of Potency

Antifungal Axis: CYP51 Inhibition

The primary mechanism of antifungal azoles (e.g., Fluconazole, Voriconazole) is the depletion of ergosterol via inhibition of CYP51.

- The Warhead (N4 Position): The un-substituted nitrogen at position 4 (in N1-substituted derivatives) acts as a Lewis base. It coordinates perpendicularly to the heme iron () in the CYP51 active site.
 - SAR Insight: Steric bulk around N4 destroys activity. This position must remain accessible.
- The Linker (N1 Position): Usually a methylene or ethyl linker connecting to a halogenated phenyl ring.
 - SAR Insight: The 2,4-difluorophenyl or 2,4-dichlorophenyl moiety is critical. The halogens occupy a hydrophobic pocket and, more importantly, withdraw electrons from the phenyl ring, preventing metabolic oxidation.
- The "Tail" (C3/C5 Positions): These positions determine spectrum and pharmacokinetics.
 - Trend: Long lipophilic tails (e.g., in Itraconazole) interact with the access channel of the enzyme, improving potency against resistant strains but reducing water solubility.

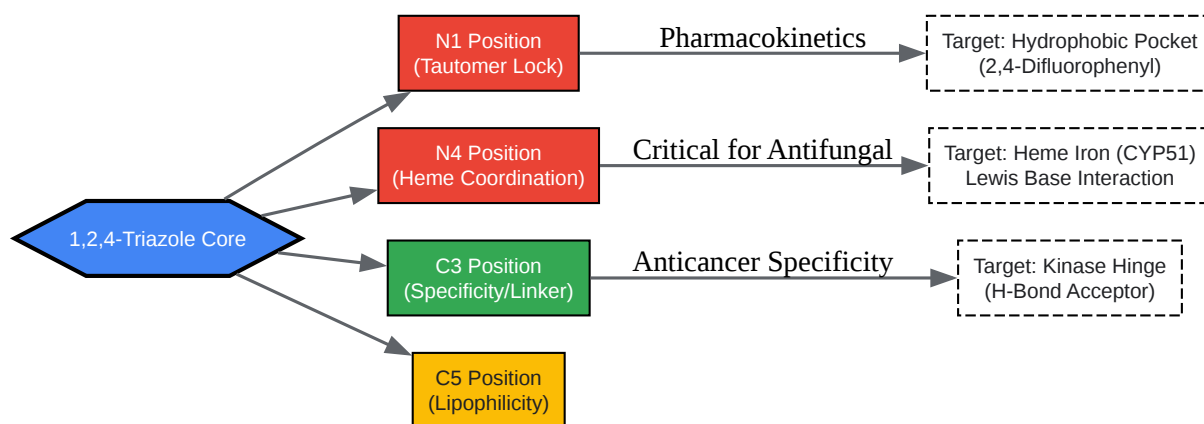
Anticancer Axis: Kinase & Tubulin Modulation

In oncology, the 1,2,4-triazole often serves as a bioisostere for amide or urea linkages, functioning as a hinge-binder in kinases.

- C3-Thiol/Thione Derivatives: Introduction of a sulfur atom at C3 (forming 1,2,4-triazole-3-thiones) often enhances cytotoxicity against breast (MCF-7) and lung (A549) cancer lines.
- Schiff Bases: C3-linked Schiff bases () show high affinity for tubulin, inhibiting polymerization similar to colchicine.

Visualization: SAR Logic & Mechanism[2]

Figure 1: General Pharmacophore & SAR Logic



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Caption: Functional dissection of the 1,2,4-triazole ring. N4 is the primary "warhead" for metalloenzyme targets, while N1 and C3 govern bioavailability and target selectivity.

Experimental Protocols

Synthesis: Microwave-Assisted Pellizzari Reaction

The Pellizzari reaction is the classical route to 3,5-disubstituted-1,2,4-triazoles.[3] Traditional heating (200°C) often degrades sensitive substrates. The microwave-assisted modification is the modern standard for high-throughput SAR generation.

Reagents:

- Carboxylic acid hydrazide (1.0 eq)

- Amide / Thioamide (1.0 eq)
- Solvent: n-Butanol (high boiling point, polar)

Protocol:

- Preparation: In a 10 mL microwave vial, dissolve the hydrazide and amide in n-Butanol (3-5 mL).
- Irradiation: Seal the vial. Set microwave reactor (e.g., Monowave) to 150°C with a hold time of 20-30 minutes. (Pressure will rise; ensure vial is rated for >10 bar).
- Work-up: Cool to room temperature. The product often precipitates directly.
- Purification: Filter the solid. Wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (8:2).
- Validation: Confirm structure via ¹H-NMR (look for disappearance of hydrazide -NH₂ protons).

Biological Evaluation: Antifungal Susceptibility (CLSI M27-A3)

This protocol validates the N4-heme interaction efficacy.

Workflow:

- Inoculum: Prepare *Candida albicans* suspension adjusted to
to
cells/mL in RPMI 1640 medium.
- Plating: Use 96-well microtiter plates. Dispense 100 µL of inoculum per well.
- Treatment: Add 100 µL of test compound (dissolved in DMSO, serial dilutions from 64 to 0.125 µg/mL). Control: Fluconazole.^{[4][5]}
- Incubation: 35°C for 24-48 hours.

- Readout: Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD 530 nm). MIC is the lowest concentration showing 80% inhibition compared to growth control.

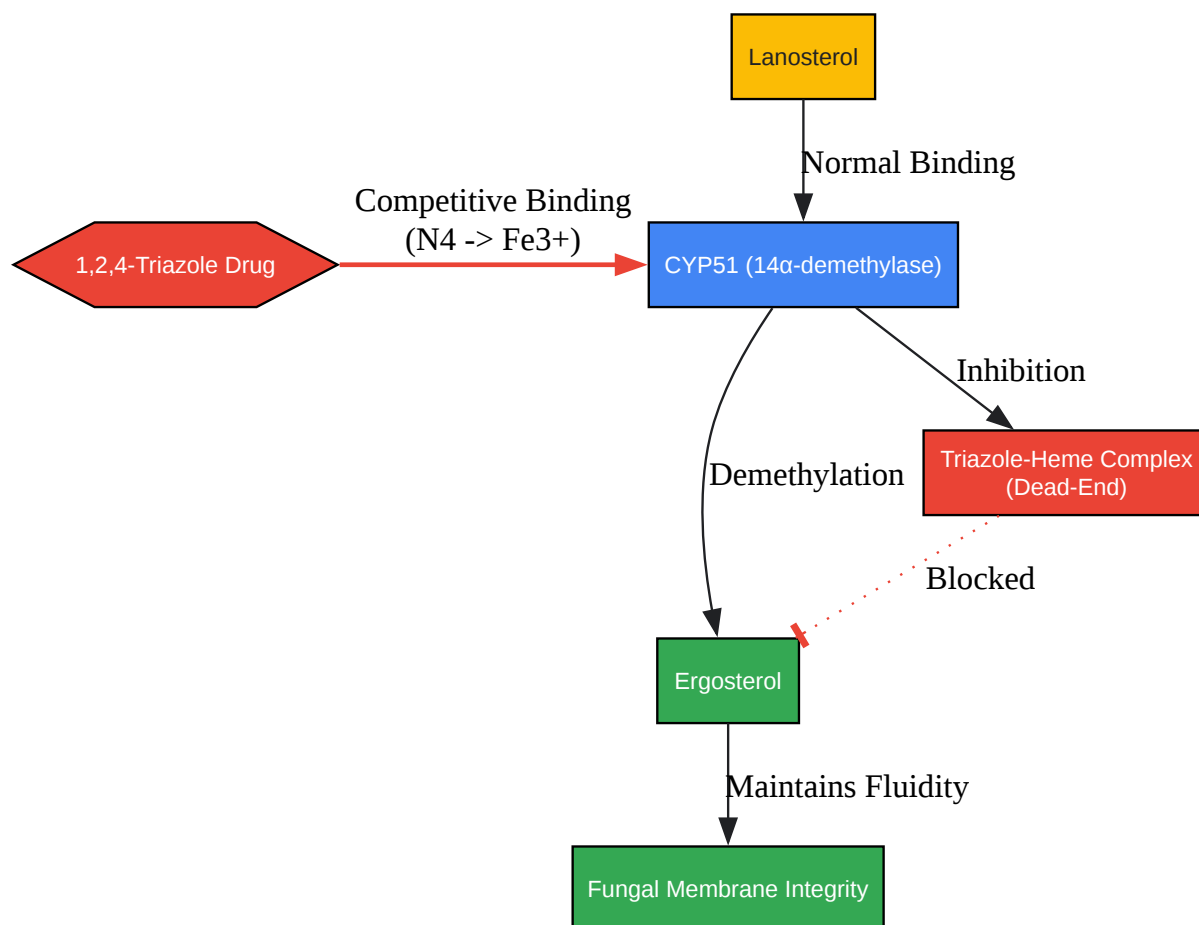
Comparative Data: Recent SAR Trends

The following table summarizes recent data comparing novel 1,2,4-triazole derivatives against standard-of-care drugs. Note the impact of the C3-linker modifications.

Compound ID	Core Modification	Target Organism/Cell	Activity (IC50 / MIC)	Reference Standard	Insight
AN5	4-(substituted)piperazine at C3	C. albicans	MIC: 0.5 µg/mL	Fluconazole (0.5 µg/mL)	Piperazine tail mimics the long chain of Itraconazole, improving binding.
6h	Carboxamide fragment at C3	P. piricola	EC50: 13.1 µg/mL	Mefentriflucanazole (39.5 µg/mL)	Amide linker provides additional H-bond points in the active site.
5c	Letrozole-like hybrid	MCF-7 (Breast Cancer)	IC50: 3.14 µM	Letrozole (0.03 µM)	Shows promise as an aromatase inhibitor; requires further lipophilic optimization.
HB5	Mefenamic acid hybrid	HepG2 (Liver Cancer)	High Selectivity	Doxorubicin	Induces apoptosis via EGFR tyrosine kinase inhibition.[6]

Mechanism of Action: CYP51 Binding

Figure 2: CYP51 Inhibition Pathway



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Caption: Mechanistic blockade of ergosterol biosynthesis.[7] The 1,2,4-triazole nitrogen (N4) binds the heme iron, preventing the oxidation of lanosterol.

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